2-(4-Trifluoromethylphenoxymethyl)pyrrolidine HCl
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Overview
Description
2-(4-Trifluoromethylphenoxymethyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C₁₂H₁₄F₃NO·HCl and a molecular weight of 281.71 g/mol. This compound is characterized by the presence of a trifluoromethyl group attached to a phenol ring, which is further connected to a pyrrolidine ring via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Trifluoromethylphenoxymethyl)pyrrolidine HCl typically involves the following steps:
Starting Materials: The synthesis begins with 4-trifluoromethylphenol and pyrrolidine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base like triethylamine.
Formation of the Ester: The phenol is first converted to its corresponding mesylate or tosylate ester, which is then reacted with pyrrolidine to form the desired product.
Acidification: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve higher yields and purity. Continuous flow reactors and large-scale batch reactors are commonly used to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Trifluoromethylphenoxymethyl)pyrrolidine HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phenol derivative.
Reduction: Reduction reactions can be performed to reduce the trifluoromethyl group.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Trifluoromethylphenol derivatives.
Reduction Products: Trifluoromethylmethane derivatives.
Substitution Products: Various substituted pyrrolidines.
Scientific Research Applications
2-(4-Trifluoromethylphenoxymethyl)pyrrolidine HCl has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(4-Trifluoromethylphenoxymethyl)pyrrolidine HCl exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(4-Trifluoromethylphenoxymethyl)pyrrolidine HCl is similar to other compounds containing trifluoromethyl groups and pyrrolidine rings. Some similar compounds include:
Trifluoromethylphenol derivatives: These compounds share the trifluoromethyl group but differ in their ring structures.
Pyrrolidine derivatives: These compounds have pyrrolidine rings but lack the trifluoromethyl group.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the pyrrolidine ring, which provides distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[4-(trifluoromethyl)phenoxy]methyl]pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO.ClH/c13-12(14,15)9-3-5-11(6-4-9)17-8-10-2-1-7-16-10;/h3-6,10,16H,1-2,7-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOPGOJDPMTYRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=CC=C(C=C2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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